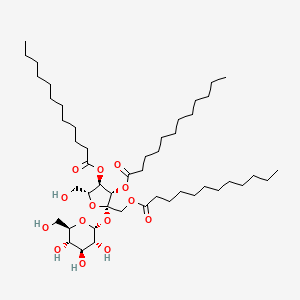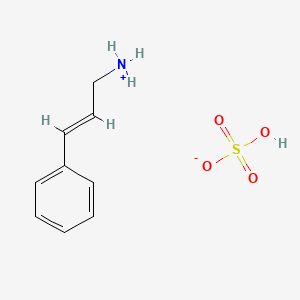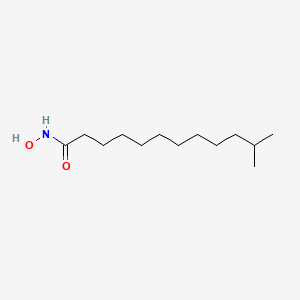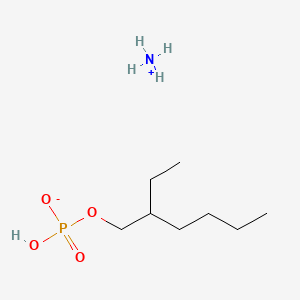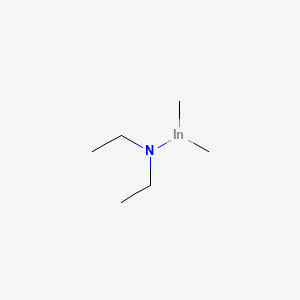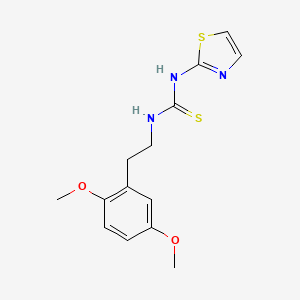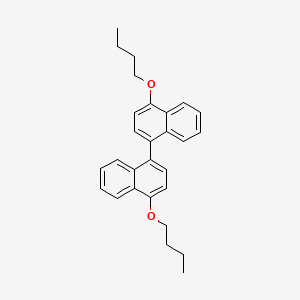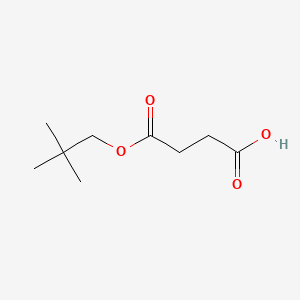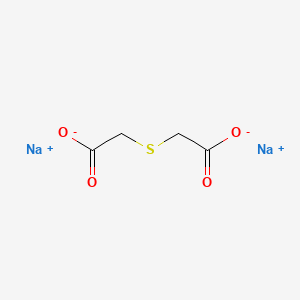
Disodium 2-2'-thiobisacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-2’-thiobisacetate, also known as disodium thiodiglycolate or thiodiacetic acid disodium salt, is a chemical compound with the molecular formula C4H4Na2O4S and a molecular weight of 194.1167 g/mol . It is commonly used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 2-2’-thiobisacetate can be synthesized through the reaction of thiodiglycolic acid with sodium hydroxide. The reaction typically involves dissolving thiodiglycolic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of disodium 2-2’-thiobisacetate .
Industrial Production Methods
In industrial settings, the production of disodium 2-2’-thiobisacetate follows similar principles but on a larger scale. The process involves the use of industrial-grade thiodiglycolic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-2’-thiobisacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disodium 2-2’-sulfinylbisacetate or disodium 2-2’-sulfonylbisacetate.
Reduction: It can be reduced to form thiodiglycolic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ions.
Major Products Formed
Oxidation: Disodium 2-2’-sulfinylbisacetate, disodium 2-2’-sulfonylbisacetate.
Reduction: Thiodiglycolic acid.
Substitution: Metal thiodiglycolates.
Scientific Research Applications
Disodium 2-2’-thiobisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chelating agent.
Biology: It is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium 2-2’-thiobisacetate involves its ability to chelate metal ions. It forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelating property is particularly useful in applications where metal ion removal or sequestration is required .
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): Another chelating agent with similar applications.
Disodium oxalate: Used in similar chemical processes but with different chelating properties.
Disodium citrate: Commonly used in food and pharmaceutical industries as a chelating agent.
Uniqueness
Disodium 2-2’-thiobisacetate is unique due to its sulfur-containing structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring sulfur-based chelation and reactivity .
Properties
CAS No. |
42267-39-0 |
|---|---|
Molecular Formula |
C4H4Na2O4S |
Molecular Weight |
194.12 g/mol |
IUPAC Name |
disodium;2-(carboxylatomethylsulfanyl)acetate |
InChI |
InChI=1S/C4H6O4S.2Na/c5-3(6)1-9-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
JANKHHONJQSEQI-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])SCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
